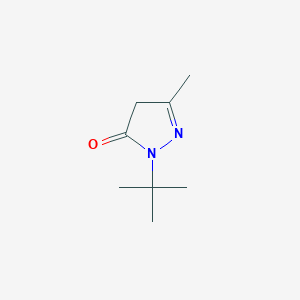

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. In the case of tert-butyl substituted pyrazoles, the use of tert-butylhydrazine hydrochloride is common. For example, a study presented the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, highlighting the influence of reaction media on regioselectivity . Another approach for synthesizing fluorinated pyrazole derivatives involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties. Structural studies of related compounds, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have revealed a planar heterocyclic core and the presence of intermolecular hydrogen bonding in the crystalline lattice . X-ray crystallography and density functional theory (DFT) calculations are often used to determine and compare the geometric parameters of these molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, acylation, and substitution. The reactivity can be influenced by the presence of tert-butyl groups, which can sterically hinder or direct certain reactions. For instance, the synthesis of diastereomerically pure 3-tert-butyl-7-R1-8-R2-pyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates involves reactions with N-bromosuccinimide and carboxylic acids, demonstrating regio- and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's physical state and reactivity. The introduction of electron-withdrawing or electron-donating substituents can alter the compound's acidity, basicity, and overall reactivity. The study of hydrogen-bonded structures in various pyrazole derivatives has shown significant differences in properties due to minor changes in substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is involved in various synthesis techniques. For example, a study by Becerra, Rojas, and Castillo (2021) demonstrated an efficient one-pot two-step synthesis of a related pyrazole derivative (Becerra, Rojas, & Castillo, 2021). Another study showcased the synthesis of novel 1,2,5-trisubstituted benzimidazoles, potentially useful as antitumor agents, using a similar pyrazole structure (Abonía et al., 2011).

Chemical Properties and Applications

Research on 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also focused on its chemical properties and potential applications. Iminov et al. (2015) described the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale, indicating potential industrial applications of such compounds (Iminov et al., 2015). In 2012, Theuergarten et al. explored the use of a bifunctional frustrated pyrazolylborane Lewis pair for small molecule fixation, showing the versatility of pyrazole derivatives in chemical reactions (Theuergarten et al., 2012).

Structural Studies and Characterization

Structural characterization of pyrazole derivatives, including compounds similar to 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, has been an area of significant research. Wang et al. (2013) presented the preparation and structure confirmation of new 1H-pyrazole derivatives, highlighting the importance of these compounds in the field of structural chemistry (Wang et al., 2013).

Catalysis and Reaction Studies

Grotjahn et al. (2002) reported on syntheses of pyrazoles with various functionalized substituents, potentially useful in catalysis and reaction studies (Grotjahn et al., 2002). Additionally, Martins et al. (2012) conducted a comparative study on the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, further contributing to the knowledge in this area (Martins et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-tert-butyl-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVYIKYDXQZGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384086 |

Source

|

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

CAS RN |

132214-71-2 |

Source

|

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)